molecular formula C8H14N8O6S B7980028 5,6-diamino-1H-pyrimidin-4-one;sulfuric acid

5,6-diamino-1H-pyrimidin-4-one;sulfuric acid

Cat. No.: B7980028
M. Wt: 350.32 g/mol
InChI Key: SVJZVGHPJPXEJQ-UHFFFAOYSA-N
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Description

5,6-Diamino-1H-pyrimidin-4-one;sulfuric acid, also known as 5,6-diamino-4-pyrimidinol hemisulfate salt, is a compound with the molecular formula C8H14N8O6S. This compound is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms. Pyrimidine derivatives are widely recognized for their significant roles in various biological processes and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-diamino-1H-pyrimidin-4-one involves the reaction of appropriate precursors under specific conditions. One common method includes the chlorination of 6-chloropyrimido[5,4-d]pyrimidin-4(3H)-one with thionyl chloride in refluxing DMF, followed by amination with aryl amines in refluxing isopropanol . Another approach involves the reaction of 4-isothiocyanato-4-methylpentan-2-one with propane-1,3-diamine in a molar ratio of 3:1 to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6-Diamino-1H-pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrimidine compounds .

Mechanism of Action

The mechanism of action of 5,6-diamino-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by mimicking the structure of natural substrates, thereby interfering with biological processes. For example, it may inhibit DNA synthesis by targeting enzymes involved in nucleotide metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Diamino-1H-pyrimidin-4-one is unique due to its specific substitution pattern and the presence of sulfuric acid, which enhances its solubility and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5,6-diamino-1H-pyrimidin-4-one;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H6N4O.H2O4S/c2*5-2-3(6)7-1-8-4(2)9;1-5(2,3)4/h2*1H,5H2,(H3,6,7,8,9);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJZVGHPJPXEJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)C(=C(N1)N)N.C1=NC(=O)C(=C(N1)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=O)C(=C(N1)N)N.C1=NC(=O)C(=C(N1)N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N8O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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